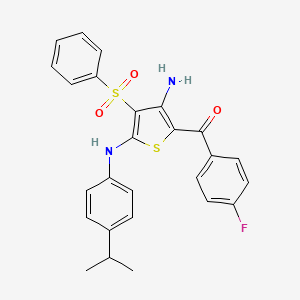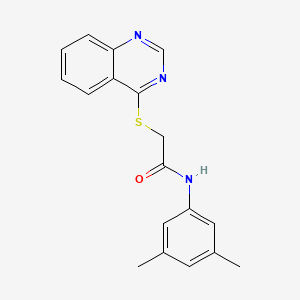
N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide is a useful research compound. Its molecular formula is C18H17N3OS and its molecular weight is 323.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Quinazolinone derivatives, including compounds closely related to N-(3,5-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide, have been extensively studied for their potential antitumor activities. These compounds have demonstrated broad-spectrum antitumor efficiency against various cancer cell lines, including CNS, renal, breast, and leukemia cell lines. For instance, certain derivatives have been found to be nearly 1.5–3.0-fold more potent compared to the positive control 5-FU, showing significant growth inhibitory activity against renal, colon, non-small cell lung, breast, ovarian, and melanoma cancer types. Molecular docking studies suggest that these compounds inhibit tumor growth through interactions with the ATP binding site of EGFR-TK or B-RAF kinase, indicating a mechanism similar to that of known anticancer agents like erlotinib and PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016); (M. Mohamed et al., 2016).
Anticonvulsant Applications
Research has also been conducted on the anticonvulsant activities of related compounds, focusing on their affinity to GABAergic biotargets and effectiveness in preventing seizures. Although some studies have reported limited success in demonstrating significant anticonvulsant activity in vivo, these investigations contribute to understanding the pharmacophore's role in anticonvulsant effects and provide insights into optimizing compounds for better therapeutic outcomes (Wassim El Kayal et al., 2022).
Antimicrobial and Antihistamine Applications
Additionally, these quinazolinone derivatives have shown potential as antimicrobial agents. Some synthesized compounds displayed good antimicrobial activity, with particular effectiveness against bacterial strains. This suggests their potential in addressing infectious diseases and contributing to the development of new antimicrobial drugs. Moreover, certain derivatives have been evaluated for their H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. These findings indicate a promising direction for developing new antihistamine agents with minimal sedative effects (V. Alagarsamy et al., 2014).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-7-13(2)9-14(8-12)21-17(22)10-23-18-15-5-3-4-6-16(15)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZZUBDAZJGPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
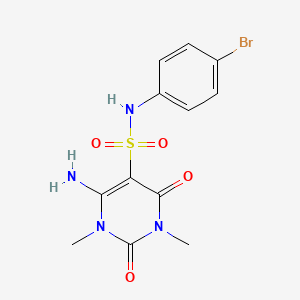
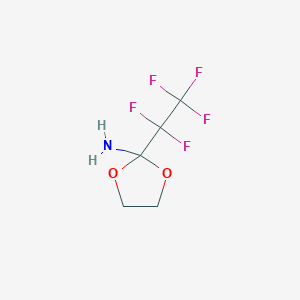
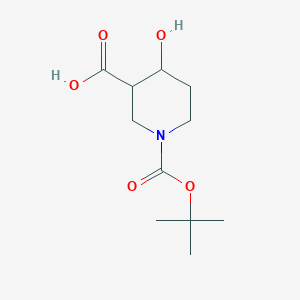
![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)
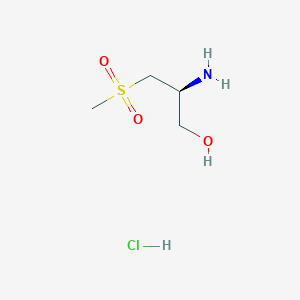
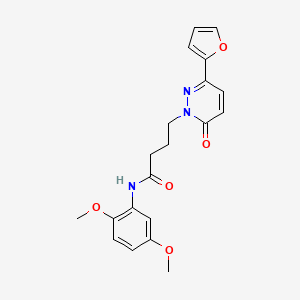
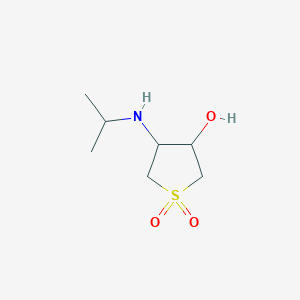
![{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B3017740.png)
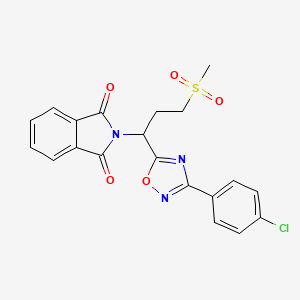
![(4-tert-butylphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B3017742.png)
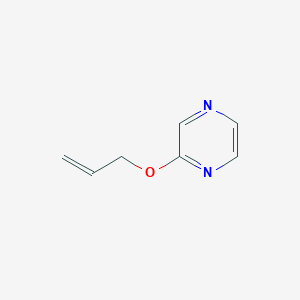
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B3017745.png)

